![molecular formula C8H12O3 B6273965 rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2148358-19-2](/img/no-structure.png)
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of “rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid” is complex. It is a hexahydro compound, indicating that it contains six hydrogen atoms. It also contains a cyclopenta[b]furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in drug design is an essential synthetic strategy in the search for new antibacterial agents. Compounds like rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid have been studied for their efficacy against bacterial strains such as Staphylococcus aureus . The development of new antibacterial compounds is crucial in the fight against drug-resistant infections.
Antifungal and Antiviral Applications
In addition to antibacterial effects, furan derivatives also exhibit antifungal and antiviral activities. This makes them valuable in the development of treatments for a variety of fungal and viral infections. The structural diversity of furan compounds allows for the synthesis of numerous analogs with potential antifungal and antiviral properties .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of furan derivatives make them candidates for the treatment of pain and inflammation-related conditions. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with traditional anti-inflammatory drugs .
Anticancer Research
Furan derivatives have shown promise in anticancer research due to their ability to interfere with the proliferation of cancer cells. The compound rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid and its analogs could be explored for their potential to act as chemotherapeutic agents, targeting specific pathways involved in cancer cell growth .
Neuroprotective Properties
Research has indicated that furan derivatives may possess neuroprotective properties, making them of interest in the treatment of neurodegenerative diseases. Their potential to protect neuronal cells from damage could be beneficial in conditions such as Parkinson’s disease and Alzheimer’s .
Cardiovascular Applications
The cardiovascular system may also benefit from the pharmacological effects of furan derivatives. Studies have suggested that these compounds can have antihypertensive effects, which could be utilized in the management of high blood pressure and related cardiovascular conditions .
Mechanism of Action
Target of Action
The primary targets of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Result of Action
The molecular and cellular effects of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid’s action are currently unknown
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclopentene ring, followed by reduction and carboxylation to form the desired product.", "Starting Materials": [ "Cyclopentadiene", "Ethyl acrylate", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with ethyl acrylate in the presence of a Lewis acid catalyst to form a cyclopentene ring.", "Step 2: The resulting cyclopentene is reduced with sodium borohydride to form the corresponding cyclopentane.", "Step 3: The cyclopentane is carboxylated with carbon dioxide in the presence of a palladium catalyst to form the carboxylic acid.", "Step 4: The carboxylic acid is converted to the racemic mixture of the desired product by treatment with hydrochloric acid and sodium hydroxide.", "Step 5: The racemic mixture is purified by recrystallization from a mixture of diethyl ether, methanol, and water." ] } | |
CAS RN |
2148358-19-2 |
Product Name |
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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